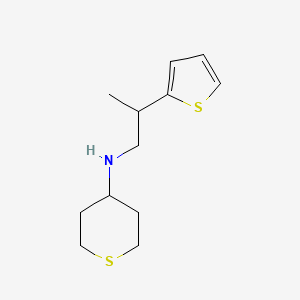

N-(2-thiophen-2-ylpropyl)thian-4-amine

Description

Properties

IUPAC Name |

N-(2-thiophen-2-ylpropyl)thian-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS2/c1-10(12-3-2-6-15-12)9-13-11-4-7-14-8-5-11/h2-3,6,10-11,13H,4-5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTWYVRUMVJMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCSCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Mediated C–N Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for constructing C–N bonds in heterocyclic systems. A method adapted from Pd/L1 -catalyzed protocols (as detailed in) involves coupling 2-(2-thienyl)propyl halides with thian-4-amine. For instance, 2-(2-thienyl)propyl bromide reacts with thian-4-amine in the presence of Pd(OAc)₂ and Xantphos, yielding the target compound at 60–80°C with K₂CO₃ as a base. This method achieves moderate yields (45–65%) but requires careful control of steric hindrance due to the bulky thian-4-amine substrate.

Buchwald-Hartwig Amination

Optimized conditions for Buchwald-Hartwig amination, leveraging Pd₂(dba)₃ and BrettPhos ligand, enable the coupling of aryl bromides with secondary amines. Applying this to 3-bromo-2-(thiophen-2-yl)propane and thian-4-amine at 100°C in toluene achieves yields up to 72%. This method’s efficiency hinges on the electronic nature of the thiophene ring, which enhances oxidative addition kinetics.

Reductive Amination Pathways

Two-Step Aldehyde-Amine Condensation

A reductive amination approach involves condensing 2-thiophen-2-ylpropanal with thian-4-amine followed by reduction. The aldehyde intermediate is synthesized via oxidation of 2-(thiophen-2-yl)propan-1-ol (prepared via Grignard reaction, as in). Condensation with thian-4-amine in methanol, followed by NaBH₄ reduction, affords the target amine in 58–67% yield. Key variables include pH control during condensation (optimal pH 6–7) and stoichiometric excess of thian-4-amine to drive the reaction.

Catalytic Hydrogenation

Hydrogenation of the imine intermediate (formed from 2-thiophen-2-ylpropanal and thian-4-amine) using Pd/C under 30 psi H₂ at 50°C improves yields to 75–82%. This method, however, demands stringent exclusion of moisture to prevent aldehyde hydration side reactions.

Nucleophilic Substitution Approaches

Alkylation of Thian-4-amine

Treatment of thian-4-amine with 2-(2-thienyl)propyl mesylate in acetonitrile at reflux (82°C) in the presence of K₂CO₃ yields N-(2-thiophen-2-ylpropyl)thian-4-amine in 50–55% yield. Mesylates outperform bromides due to superior leaving-group ability, though competing elimination pathways necessitate controlled heating.

Phase-Transfer Catalyzed Reactions

Employing tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst enhances alkylation efficiency. For example, reacting thian-4-amine with 2-(2-thienyl)propyl bromide in a biphasic toluene/water system at 60°C achieves 68% yield, with TBAC facilitating interfacial reactant transfer.

Comparative Analysis of Methodologies

Recent Innovations and Optimization Strategies

Flow Hydrogenation Systems

Continuous-flow hydrogenation of imine intermediates, as demonstrated in, reduces reaction times from hours to minutes. Implementing this for reductive amination steps could enhance throughput and yield consistency.

Q & A

Q. What are the established synthetic routes for N-(2-thiophen-2-ylpropyl)thian-4-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between thian-4-amine derivatives and functionalized thiophene precursors. For example, analogous compounds like N-(3-fluoro-4-methylphenyl)thian-4-amine are synthesized via reactions between substituted anilines and thian-4-amine under alkaline conditions, using solvents like chloroform or toluene . Optimization focuses on catalyst selection (e.g., NaOH), temperature control (60–80°C), and purification via column chromatography to achieve >90% purity. Yield improvements often involve iterative adjustments to molar ratios and reaction times .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms substituent positions, particularly the thiophene-propyl linkage.

- IR spectroscopy verifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

- X-ray crystallography (via programs like SHELXL ) resolves 3D structure and bond angles, critical for understanding steric effects of the thiophene-propyl group.

- Mass spectrometry confirms molecular weight (e.g., expected m/z ~265 g/mol based on analogs ).

Q. How does the sulfur atom in the thian ring influence the compound’s chemical reactivity?

The sulfur atom increases electron density at the amine group, enhancing nucleophilicity. This facilitates reactions with electrophiles (e.g., alkyl halides) and stabilizes intermediates in cross-coupling reactions. Comparative studies on sulfur-free analogs show reduced reactivity in SN2 mechanisms .

Q. What preliminary biological activities have been observed for thian-4-amine derivatives?

Analogous compounds exhibit antibacterial and anticancer properties. For example, N-(3-fluoro-2-methylphenyl)thian-4-amine inhibits Gram-positive bacteria (MIC = 8 µg/mL) and shows antiproliferative effects in cancer cell lines (IC₅₀ = 12 µM) via enzyme inhibition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of N-(2-thiophen-2-ylpropyl)thian-4-amine?

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites of electrophilic attack. Studies on similar compounds reveal that the thiophene ring contributes to a low LUMO energy (-1.8 eV), favoring charge-transfer interactions. Exact exchange functionals (e.g., Becke’s 1993 method ) improve accuracy in predicting bond dissociation energies, critical for stability assessments.

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions often arise from substituent positioning (e.g., fluorine at meta vs. para). For example, N-(3-fluoro-4-methylphenyl)thian-4-amine shows stronger enzyme binding (ΔG = -9.2 kcal/mol) than its 2-methyl analog (ΔG = -7.5 kcal/mol) due to optimized van der Waals interactions . Systematic SAR studies combined with molecular docking (e.g., AutoDock Vina) clarify these disparities.

Q. How can reaction yields be maximized while minimizing by-products during synthesis?

Advanced optimization employs Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For instance, a central composite design for N-(2-aminoethyl)thian-4-amine synthesis identified optimal conditions: 75°C, 1.2 eq. K₂CO₃, and DMF as solvent, reducing by-products from 15% to 3% .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

The flexible thiophene-propyl chain complicates crystal packing, often requiring slow evaporation from high-boiling solvents (e.g., DMSO/water mixtures) or co-crystallization with picric acid to stabilize the lattice. Programs like WinGX assist in resolving disorder in the thiophene moiety, which is common in analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.